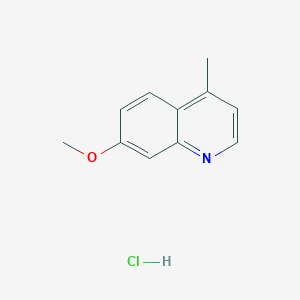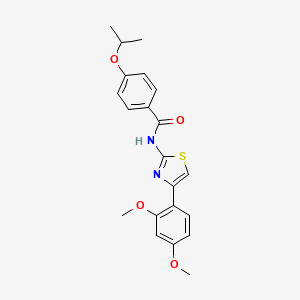
copper(2+) ion bis(2-hydroxy-3-methoxybenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) is a coordination compound where copper(II) ions are complexed with two molecules of 2-hydroxy-3-methoxybenzoate
作用機序
Target of Action
The primary target of 2-Hydroxy-3-methoxybenzoic acid, also known as 3-Methoxysalicylic acid , is the high affinity IgE receptor (FcεRI) on the surface of mast cells . Mast cells play a crucial role in IgE-mediated allergic reactions, such as asthma, atopic dermatitis, and rhinitis .
Mode of Action
2-Hydroxy-3-methoxybenzoic acid interacts with its target, the FcεRI receptor, by modulating the signaling pathways downstream of this receptor . This modulation suppresses the mast cell-mediated allergic inflammatory response .
Biochemical Pathways
The compound affects the FcεRI signaling pathway, which is involved in the activation of mast cells during an allergic response . By modulating this pathway, 2-Hydroxy-3-methoxybenzoic acid can attenuate the allergic reaction mediated by mast cells .
Pharmacokinetics
It’s known that the compound has been used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-Hydroxy-3-methoxybenzoic acid’s action include the suppression of the mast cell-mediated allergic inflammatory response . This is achieved by blocking the signaling pathways downstream of the FcεRI receptor on the surface of mast cells .
Action Environment
It’s worth noting that the compound’s melting point is 147-150°c (lit) , suggesting that it is stable under normal environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) typically involves the reaction of copper(II) salts with 2-hydroxy-3-methoxybenzoic acid under controlled conditions. A common method includes dissolving copper(II) acetate in water and adding 2-hydroxy-3-methoxybenzoic acid, followed by adjusting the pH to facilitate complex formation. The reaction mixture is then stirred and heated to promote the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation and Reduction: Copper(II) can be reduced to copper(I) or elemental copper under appropriate conditions.
Substitution Reactions: The methoxybenzoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligands such as bipyridine or ethylenediamine in the presence of a base.
Major Products:
Oxidation: Copper oxides or hydroxides.
Reduction: Copper(I) complexes or elemental copper.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties
類似化合物との比較
- Copper(2+) ion bis(2-hydroxy-4-methoxybenzoate)
- Copper(2+) ion bis(2-hydroxy-3-methylbenzoate)
- Copper(2+) ion bis(2-hydroxy-4-methylbenzoate)
Comparison: Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) is unique due to the specific positioning of the methoxy group, which can influence the compound’s reactivity and binding properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous .
特性
IUPAC Name |
copper;2-carboxy-6-methoxyphenolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O4.Cu/c2*1-12-6-4-2-3-5(7(6)9)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYMYCVWGPOAJO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C(=O)O.COC1=CC=CC(=C1[O-])C(=O)O.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14CuO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)
![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)
![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2930755.png)



